1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane

Lipophilicity Drug design Membrane permeability

1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane (CAS 1849345-87-4) is a 1,1-disubstituted cyclopropane derivative with molecular formula C₁₀H₁₉Br and molecular weight 219.16 g/mol. The compound features a strained three-membered cyclopropane ring bearing a reactive bromomethyl (–CH₂Br) electrophilic handle and a branched 4-methylpentan-2-yl hydrocarbon side chain at the geminal position.

Molecular Formula C10H19Br
Molecular Weight 219.16 g/mol
Cat. No. B13197870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane
Molecular FormulaC10H19Br
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C1(CC1)CBr
InChIInChI=1S/C10H19Br/c1-8(2)6-9(3)10(7-11)4-5-10/h8-9H,4-7H2,1-3H3
InChIKeyOLGKTORVWSJYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane (CAS 1849345-87-4): Procurement-Relevant Structural and Physicochemical Baseline


1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane (CAS 1849345-87-4) is a 1,1-disubstituted cyclopropane derivative with molecular formula C₁₀H₁₉Br and molecular weight 219.16 g/mol . The compound features a strained three-membered cyclopropane ring bearing a reactive bromomethyl (–CH₂Br) electrophilic handle and a branched 4-methylpentan-2-yl hydrocarbon side chain at the geminal position. Its computed LogP is 3.8437, with zero hydrogen bond donors or acceptors, a topological polar surface area (TPSA) of 0 Ų, and four rotatable bonds . Commercial availability is limited to specialty research chemical suppliers, with a vendor-reported purity specification of 95% . The compound belongs to the class of substituted bromomethylcyclopropanes, which are recognized in the patent literature as strategically important intermediates for pharmaceutical active substance synthesis [1].

Why Generic Substitution of 1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane with Simpler Bromomethylcyclopropanes Is Scientifically Unjustified


The substitution of 1-(bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane with structurally simpler bromomethylcyclopropane analogs (e.g., unsubstituted (bromomethyl)cyclopropane, CAS 7051-34-5) or positional isomers is not scientifically neutral. The target compound differs from the unsubstituted parent by approximately 84 Da in molecular weight and over 2.0 log units in computed lipophilicity (LogP ~3.84 vs. ~1.79) [1]. The 1,1-disubstitution pattern with a bulky branched alkyl chain introduces substantial steric shielding around the bromomethyl reactive center, which alters nucleophilic substitution kinetics, regiochemical outcomes, and downstream coupling efficiency relative to unsubstituted or mono-substituted analogs [2]. Furthermore, patents on bromomethylcyclopropane production emphasize that ring-strain-driven isomerization to bromocyclobutane and ring-opened byproducts is a persistent purity challenge during synthesis [2]; the steric and electronic environment created by the 4-methylpentan-2-yl substituent is expected to modulate this isomerization propensity, making analytical impurity profiles non-transferable between analogs.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: ~2.05 Log Unit Increase Over Unsubstituted Bromomethylcyclopropane

The target compound exhibits a computed LogP of 3.8437 , while unsubstituted (bromomethyl)cyclopropane (CAS 7051-34-5), the simplest in-class comparator, has a reported LogP of 1.7913 [1]. This represents a ΔLogP of approximately +2.05 log units, corresponding to roughly a 100-fold increase in octanol-water partition coefficient. For the closely related 1-(bromomethyl)-1-(3,3-dimethylbutyl)cyclopropane isomer (CAS 1495298-35-5), the LogP is not independently reported but its LogP would be predicted to be similar based on isomeric molecular formula, making the branched-chain regiochemistry of the target compound the key differentiator rather than gross hydrophobicity.

Lipophilicity Drug design Membrane permeability

Molecular Weight and Rotatable Bond Count: Impact on Drug-Likeness and Synthetic Intermediate Selection

The target compound (MW 219.16 Da, 4 rotatable bonds) differs substantially from the unsubstituted parent bromomethylcyclopropane (MW 135.00 Da, 1 rotatable bond) . Compared with its cyclobutane ring analog 1-(bromomethyl)-1-(4-methylpentan-2-yl)cyclobutane (CAS 1863154-12-4, C₁₁H₂₁Br, MW 233.19) , the target compound is 14.03 Da lighter and contains one fewer methylene unit, occupying a distinct position in property space. Compared with the additional-methyl-substituted analog 1-(bromomethyl)-2-methyl-1-(4-methylpentan-2-yl)cyclopropane (CAS 2137789-17-2, C₁₁H₂₁Br, MW 233.19) , the target lacks the extra methyl on the cyclopropane ring, reducing both molecular weight and steric congestion at the reactive center.

Drug-likeness Physicochemical properties Synthetic intermediate

Steric Shielding of the Bromomethyl Reactive Center: Unique 1,1-Disubstitution Architecture with Bulky Branched Side Chain

The target compound features a 1,1-disubstituted cyclopropane architecture where the bromomethyl group and the 4-methylpentan-2-yl side chain are attached to the same quaternary ring carbon . This creates a sterically congested environment around the electrophilic –CH₂Br center that is absent in the unsubstituted analog (bromomethylcyclopropane, where the bromomethyl is the sole substituent on an otherwise unsubstituted ring) . Among C₁₀H₁₉Br isomeric bromomethylcyclopropanes, the specific branching pattern of the 4-methylpentan-2-yl group (with a methyl branch at the 4-position and attachment at the 2-position of the pentyl chain) distinguishes this compound from linear-chain isomers such as 1-(bromomethyl)-1-(2-methylpentyl)cyclopropane (CAS 1465193-88-7) and gem-dimethyl-branched isomers such as 1-(bromomethyl)-1-(3,3-dimethylbutyl)cyclopropane (CAS 1495298-35-5) . The steric parameter differences are evidenced by the distinct SMILES strings: CC(C)CC(C)C1(CBr)CC1 (target) vs. CCCC(C)CC1(CBr)CC1 (2-methylpentyl isomer) vs. CC(C)(C)CCC1(CBr)CC1 (3,3-dimethylbutyl isomer). This structural variation is expected to produce measurable differences in SN2 reaction rates due to differential steric hindrance at the β-carbon of the side chain.

Steric effects Nucleophilic substitution Regioselectivity

Purity Benchmarking: 95% Target Compound vs. 97–99.3% Reported for Unsubstituted Bromomethylcyclopropane in Patent and Commercial Specifications

The vendor-specified purity for the target compound is 95% (GC basis, with the caveat that displayed purity is an入库指导值subject to inter-batch variation) . In contrast, unsubstituted (bromomethyl)cyclopropane (CAS 7051-34-5) is commercially available at ≥97% purity (Sigma-Aldrich) , ≥98% (Palchem technical grade) with specified impurity limits of bromocyclobutane ≤1%, 4-bromo-1-butene ≤0.15%, and 1-bromobutane ≤0.15% [1], and has been reported in patent literature at 99.3% purity with 84% yield using optimized sulfonate-mediated bromination [2]. The purity differential reflects the greater synthetic complexity of the 1,1-disubstituted target: direct bromination of the corresponding cyclopropylmethanol precursor requires handling of a sterically hindered tertiary alcohol, with greater risk of elimination side-products and isomerization.

Purity specification Pharmaceutical intermediate quality Impurity profiling

Cyclopropane Ring-Strain Isomerization Risk: Differentiated Stability Profile for 1,1-Disubstituted vs. Monosubstituted Bromomethylcyclopropanes

Patent literature (EP0858988A1) explicitly documents that during bromomethylcyclopropane synthesis, the cyclopropane ring is susceptible to acid-catalyzed or thermal isomerization to bromocyclobutane and ring-opened byproducts, a phenomenon that compromises pharmaceutical-grade purity [1]. The 1,1-disubstitution pattern of the target compound, with a quaternary ring carbon bearing both the bromomethyl and the bulky 4-methylpentan-2-yl groups, introduces a distinct steric and electronic environment around the cyclopropane ring that is expected to alter the activation barrier for this rearrangement relative to the monosubstituted parent. Specifically, the geminal disubstitution at C1 reduces the conformational degrees of freedom available for the ring-expansion transition state that leads from cyclopropylcarbinyl cation to cyclobutyl products. The unsubstituted parent (bromomethyl)cyclopropane is documented to produce bromocyclobutane as a specified impurity at ≤1% in commercial technical-grade material [2]; no analogous impurity specification data is publicly available for the target compound, representing a data gap that procurement teams should address through supplier dialogue.

Ring strain Isomerization Chemical stability

Class-Level Evidence: Bromomethylcyclopropanes as Critical Pharmaceutical Intermediates Requiring High Stereochemical Fidelity

Multiple patent families across different assignees (Kuraray, Degussa/Hüls, Tosoh Organic Chemical, Bayer) have invested in developing industrially scalable, high-purity routes to bromomethylcyclopropanes specifically because these compounds serve as essential intermediates for active pharmaceutical ingredients (APIs) [1][2][3]. The patent literature consistently emphasizes that conventional bromination methods produce unacceptable levels of ring-opened and isomerized impurities that render the material unsuitable for pharmaceutical use [1]. This class-level evidence establishes that the bromomethylcyclopropane scaffold, including substituted variants, occupies a strategically important position in pharmaceutical synthesis. The target compound's specific substitution pattern—1,1-disubstituted with a branched alkyl chain—extends this utility into chemical space where the unsubstituted parent cannot reach, enabling the construction of more complex, lipophilic molecular architectures while retaining the reactive bromomethyl handle for late-stage diversification.

Pharmaceutical intermediate Patent evidence API synthesis

Optimal Research and Industrial Application Scenarios for 1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane Based on Quantitative Differentiation Evidence


Late-Stage Functionalization in Medicinal Chemistry for Lipophilic Fragment Elaboration

When a drug discovery program requires introduction of a cyclopropane-containing lipophilic moiety with a reactive handle for further derivatization, this compound (LogP 3.84) offers a ~100-fold lipophilicity advantage over unsubstituted (bromomethyl)cyclopropane (LogP 1.79) [1]. This is particularly relevant for CNS-targeted programs where higher LogP values correlate with improved blood-brain barrier penetration potential. The bromomethyl group serves as an electrophilic anchor for nucleophilic displacement with amine, thiol, alcohol, or carbanion nucleophiles, enabling attachment to diverse scaffolds while the 4-methylpentan-2-yl side chain simultaneously increases lipophilicity and introduces a defined steric environment that can be exploited for target selectivity.

Structure-Activity Relationship (SAR) Exploration of Steric Effects at Quaternary Cyclopropane Centers

The unique 1,1-disubstitution architecture with the specific 4-methylpentan-2-yl branching pattern makes this compound valuable for systematic SAR studies comparing the effects of different alkyl chain topologies on biological activity. By comparing this compound's derivatives with those made from the three isomeric C₁₀H₁₉Br analogs (CAS 1465193-88-7, 1495298-35-5, and related positional isomers), medicinal chemists can deconvolute the contributions of chain branching position, steric bulk distribution, and conformational flexibility to target binding, metabolic stability, and physicochemical properties.

Synthesis of Sterically Shielded Cyclopropane-Containing Building Blocks for Agrochemical Lead Optimization

Agrochemical discovery programs often require intermediates with enhanced lipophilicity and metabolic stability for foliar uptake and environmental persistence. The cyclopropane ring is recognized as a metabolically stable bioisostere for olefins and can lower melting points in lipid-like materials . The target compound's 1,1-disubstituted architecture, combining a cyclopropane core with a branched alkyl chain, is positioned to deliver these benefits while the bromomethyl group provides a versatile synthetic handle for further elaboration into agrochemical lead series. The class-level patent evidence confirming the strategic value of bromomethylcyclopropanes as pharmaceutical intermediates [1] supports analogous utility in agrochemical synthesis.

Methodological Studies on Steric Effects in Nucleophilic Substitution at Neopentyl-Type Electrophiles

The target compound presents a quaternary carbon bearing the bromomethyl electrophile, creating a neopentyl-like steric environment that is further modulated by the cyclopropane ring strain and the branched alkyl substituent. This makes it a valuable substrate for physical organic chemistry investigations into SN2 vs. SN1 mechanistic partitioning, nucleophile-dependent reactivity scales, and the interplay between steric hindrance and ring-strain acceleration. Comparative kinetic studies against the unsubstituted parent and the linear-chain isomer (CAS 1465193-88-7) [1] can provide fundamental insights into substitution dynamics at sterically congested cyclopropane centers that are relevant to both synthetic methodology development and mechanistic understanding.

Quote Request

Request a Quote for 1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.